molecular formula C8H9NO3 B7561546 N-hydroxy-2-(4-hydroxyphenyl)acetamide

N-hydroxy-2-(4-hydroxyphenyl)acetamide

Cat. No.: B7561546
M. Wt: 167.16 g/mol
InChI Key: SYVWTQQJPWXPPB-UHFFFAOYSA-N
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Description

N-hydroxy-2-(4-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C8H9NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is structurally related to paracetamol (acetaminophen), a widely used analgesic and antipyretic.

Scientific Research Applications

N-hydroxy-2-(4-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It is structurally related to paracetamol and is investigated for its potential analgesic and antipyretic effects.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N-hydroxy-2-(4-hydroxyphenyl)acetamide involves the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes. This reaction is typically carried out in dilute acetic acid as a solvent, with the [PdCl2(dppb)] catalyst precursor. Under optimized reaction conditions, it is possible to achieve a high selectivity of 85% for this compound in approximately 5 hours .

Industrial Production Methods

Industrial production of this compound often involves multistep procedures using raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes, however, face challenges related to sustainability, including low overall yield and severe effluent problems .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form amines or other derivatives.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, palladium catalysts for reductive carbonylation, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound include aniline, 4-aminophenol, and 1,3-diphenylurea .

Mechanism of Action

The mechanism of action of N-hydroxy-2-(4-hydroxyphenyl)acetamide involves its interaction with various molecular targets and pathways. It inhibits the catalytic activity of enzymes such as horse radish peroxidase, which is a model for thyroid peroxidase. This inhibition affects the oxidation of iodides to diiodine by hydrogen peroxide .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-hydroxy-2-(4-hydroxyphenyl)acetamide include:

Uniqueness

This compound is unique due to its specific structural features and the ability to undergo a variety of chemical reactions.

Properties

IUPAC Name

N-hydroxy-2-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9-12/h1-4,10,12H,5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVWTQQJPWXPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 450 mg (1.007 mmol) portion of ′N-(tert-butoxy)-2-({[4-2-butynyloxy)phenyl]sulfonyl}amino)-2-(4-hydroxyphenyl)acetamide was stirred in neat TFA at room temperature for 72 h. TFA was removed in vacuo. The residue was chromatographed on preparative TLC, eluting with 1% HOAc and 10% MeOH in dichloromethane to provide 33.8 mg (9%) of 2-{[4-(2-butynyloxy)phenyl]-sulfonyl}amino)-N-hydroxy-2-(4-hydroxyphenyl)acetamide as a white solid. Electrospray Mass Spec 391.4 (M+H)+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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